2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
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Overview
Description
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with chlorophenyl, dimethyl, and phenyl groups
Scientific Research Applications
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of an acid catalyst to form the oxazolidine ring. The reaction is typically carried out under reflux conditions with a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-quinoxalinecarboxamide: Another heterocyclic compound with potential biological activities.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its antimicrobial properties.
4-(Dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVESJYKJYWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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